2-Chloro-4'-nitro-biphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-chloro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(15)16/h1-8H |
InChI Key |
UEUOHXXNBGWCBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysts are widely employed for the synthesis of biaryl compounds due to their high activity and functional group tolerance. The Suzuki-Miyaura coupling reaction stands out as a particularly effective method for the preparation of 2-chloro-4'-nitro-biphenyl.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of this compound, typically involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netacs.org A common approach utilizes o-chloronitrobenzene and p-chlorophenylboronic acid as the coupling partners. google.com The reaction is generally carried out under heating conditions in a suitable solvent system.
The general reaction scheme is as follows:
Cl-C₆H₄-B(OH)₂ + O₂N-C₆H₄-Cl → Cl-C₆H₄-C₆H₄-NO₂ + B(OH)₃ + HCl
The choice of palladium source and ligands is crucial for the success of the reaction. Palladium on carbon (Pd/C) has been used as a catalyst, which is advantageous due to its low cost and potential for recovery and reuse. google.com
Optimization of Catalytic Systems and Reaction Parameters
Significant research has focused on optimizing the catalytic systems and reaction parameters to enhance the yield and efficiency of the Suzuki-Miyaura coupling for this compound synthesis. The selection of the appropriate ligand for the palladium catalyst is critical. Electron-rich phosphine (B1218219) ligands have been shown to enhance both the stability and catalytic activity of the palladium catalyst. researchgate.net For instance, the use of specialized phosphine ligands can lead to high product yields, in some cases exceeding 95%. researchgate.net
The reaction conditions, including the choice of base and solvent, also play a pivotal role. Weak bases such as potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used. researchgate.netgoogle.comrsc.org The solvent system can be a single organic solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343), or a biphasic mixture such as toluene and water. acs.orggoogle.comresearchgate.net Optimization of parameters like reaction time and temperature is also essential to maximize the yield and minimize the formation of byproducts. researchgate.net For example, studies have shown that a reaction time of around 6 hours can be optimal in certain systems. researchgate.net
| Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Palladium acetate (B1210297) with L2 ligand | - | - | 95 | researchgate.net |
| Pd-PEPPSI-IPrDtBu-An | - | - | >99 | researchgate.net |
| Palladium on carbon | Potassium phosphate | Tetrahydrofuran (THF) | - | google.com |
Phase Transfer Catalysis in Aqueous Media
The use of phase transfer catalysts (PTCs) in aqueous Suzuki-Miyaura coupling reactions represents a significant advancement, offering both environmental and efficiency benefits. PTCs facilitate the transfer of reactants between the aqueous and organic phases, thereby enhancing the reaction rate. nih.govresearchgate.net One method describes the reaction of o-chloronitrobenzene with p-chloro potassium benzyltrifluoroborate in the presence of a phase transfer catalyst and a palladium catalyst in an aqueous solution under heating and weak-base conditions.
Studies have shown that the addition of a PTC can lead to a remarkable increase in the reaction rate, in some cases by a factor of 12. nih.gov This rate enhancement is attributed to a shift in the transmetalation pathway. nih.govresearchgate.net Furthermore, contrary to typical literature conditions, reducing the proportion of the aqueous phase has been found to increase the reaction rate. nih.gov
Nickel-Catalyzed Coupling Reactions
While palladium catalysts are highly effective, their cost can be a limiting factor for large-scale industrial applications. Nickel catalysts have emerged as a more cost-effective alternative for cross-coupling reactions. google.com
Grignard Reagent-Mediated Cross-Coupling
A notable nickel-catalyzed method for synthesizing this compound involves the cross-coupling of a Grignard reagent with a nitro-substituted aryl halide. google.com Specifically, p-chlorophenyl magnesium halide reacts with 2-nitro-halogenobenzene in the presence of a nickel catalyst. google.com This reaction is a type of Kumada coupling. google.com A creative aspect of this method is its success at relatively low temperatures, which is significant because Grignard reagents and nitro compounds are generally considered incompatible. google.com
The reaction proceeds with high selectivity and yield. google.com Various nickel catalysts, including [1,1'-bis(diphenylphosphino)ferrocene]nickel dichloride and bis(triphenylphosphine)nickel dichloride, have been successfully employed. google.com
| Nickel Catalyst | Solvent | Temperature (°C) | Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| [1,1'-bis(diphenylphosphino)ferrocene]nickel dichloride | Toluene | -35 to -40 | 95.8 | 65 | google.com |
| bis(triphenylphosphine)nickel dichloride | Tetrahydrofuran | -45 to -50 | 97.2 | 72 | google.com |
| 1,2-bis(diphenylphosphine)ethane nickel chloride | Tetrahydrofuran | -45 to -50 | 97.5 | 78 | google.com |
Dehydrogenation Aromatization Techniques
A notable advancement in the synthesis of this compound involves dehydrogenation aromatization. This method presents a more direct and potentially greener alternative to traditional cross-coupling reactions.
Utilization of Metal Ion-Doped Manganese Dioxide Oxidants
One specific dehydrogenation aromatization technique employs metal ion-doped manganese dioxide (MnO₂) as an oxidant. patsnap.com This approach starts with 1-chloro-4-(6-nitrocyclohex-3-enyl)benzene as the raw material. patsnap.com The doping of MnO₂ with metal ions like cobalt (Co²⁺) or nickel (Ni²⁺) is crucial for its catalytic activity. patsnap.comresearchgate.netnih.gov The presence of these dopants can enhance the electronic conductivity and stability of the MnO₂ catalyst, which is often a limiting factor in its performance. researchgate.netnih.gov The preparation of these doped oxidants involves precipitating manganese dioxide from potassium permanganate (B83412) and then introducing a solution of the desired metal salt, such as cobalt nitrate (B79036) or nickel nitrate. patsnap.com
Reaction Conditions and Yield Optimization
The dehydrogenation aromatization reaction is typically carried out in an organic solvent at elevated temperatures, ranging from 110-179°C. patsnap.com The choice of solvent and reaction time are critical parameters for maximizing the yield and purity of the final product. For instance, using chlorobenzene (B131634) as a solvent and reacting for 5 to 6 hours has been shown to produce high yields. patsnap.com
Researchers have systematically optimized the reaction conditions to achieve yields of this compound between 75.5% and 84.8%, with purities ranging from 98.0% to 99.6%. patsnap.com The optimization process often involves varying the type and concentration of the metal ion dopant, the reaction temperature, and the duration of the reaction.
Dehydrogenation Aromatization Reaction Parameters
| Raw Material | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1-chloro-4-(6-nitrocyclohex-3-enyl)-benzene | 0.1%-Co/MnO₂ | Chlorobenzene | 128 | 5 | 83.7 | 98.7 |
| 1-chloro-4-(6-nitrocyclohex-3-enyl)-benzene | Ni²⁺-doped MnO₂ | Not Specified | 110-179 | 6 | 84.8 | 98.0 |
Other Preparative Routes and Precursor Transformations
Besides dehydrogenation aromatization, other synthetic strategies have been developed for the preparation of this compound, primarily involving transformations from nitroaniline derivatives and various cross-coupling reactions.
Transformations from Nitroaniline Derivatives
A common precursor for the synthesis of biphenyl (B1667301) compounds is a nitroaniline derivative. In one documented method, 2-chloro-4-nitroaniline (B86195) is used as a starting material. prepchem.com The synthesis proceeds by dissolving 2-chloro-4-nitroaniline in chlorobenzene and heating the mixture to 120°C under a nitrogen atmosphere. prepchem.com Subsequently, isoamyl nitrite (B80452) is slowly added to the reaction mixture. prepchem.com After an extended period of stirring, the product is isolated and purified, often through chromatographic techniques. prepchem.com
Comparative Analysis of Synthetic Efficiencies
The efficiency of different synthetic routes for this compound can be compared based on factors like yield, reaction conditions, cost of reagents, and environmental impact.
Dehydrogenation Aromatization: This method offers high yields (up to 84.8%) and purity, with the advantage of being a more direct route. patsnap.com However, it requires specific precursors and carefully prepared doped metal oxide catalysts.
Suzuki-Miyaura Coupling: This is a widely used method for forming carbon-carbon bonds. One patented method involves the reaction of o-chloronitrobenzene with p-chloro potassium benzyltrifluoroborate in the presence of a palladium catalyst and a phase transfer catalyst. google.com This approach is noted for its high yield and good product quality under relatively mild, aqueous conditions, making it environmentally friendlier. google.com Another variation of the Suzuki-Miyaura coupling utilizes different ligands to enhance the catalytic activity of palladium, achieving yields as high as 95%. researchgate.net
Nickel-Catalyzed Cross-Coupling: To avoid the use of expensive palladium catalysts, methods employing nickel catalysts have been developed. google.com One such process involves the reaction of a p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene. google.com This method is advantageous due to its lower cost, high reaction selectivity, and good yields, which can reach up to 78%. google.com
Transformations from Nitroanilines: While a viable route, the synthesis from 2-chloro-4-nitroaniline may involve multiple steps and require careful purification to achieve high purity of the final product. prepchem.com
Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Catalyst | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Dehydrogenation Aromatization | 1-chloro-4-(6-nitrocyclohex-3-enyl)-benzene | Metal ion-doped MnO₂ | 75.5 - 84.8 | High yield and purity, direct route. patsnap.com | Requires specific precursors and catalyst preparation. patsnap.com |
| Suzuki-Miyaura Coupling | o-chloronitrobenzene, p-chloro potassium benzyltrifluoroborate | Palladium-based | Up to 95 | High yield, good product quality, environmentally friendlier conditions. google.comresearchgate.net | Use of expensive palladium catalyst. google.com |
| Nickel-Catalyzed Coupling | p-chlorophenyl magnesium halide, 2-nitro-halogenobenzene | Nickel-based | Up to 78 | Lower cost catalyst, high selectivity. google.com | Yields may be lower than palladium-catalyzed reactions. |
| From Nitroaniline Derivatives | 2-chloro-4-nitroaniline, isoamyl nitrite | None specified | Not explicitly stated | Utilizes readily available starting materials. prepchem.com | May require multiple steps and extensive purification. prepchem.com |
Chemical Reactivity and Derivatization Pathways
Reduction Reactions of the Nitro Group
The nitro group in nitroaromatic compounds is readily susceptible to reduction, providing a reliable pathway to the corresponding amino derivatives. This transformation is a cornerstone in the synthesis of anilines and their derivatives, which are valuable intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes due to its clean reaction profile and high yields. For 2-Chloro-4'-nitro-biphenyl, this process involves the use of hydrogen gas in the presence of a metal catalyst. The most common catalysts for this transformation are palladium, platinum, or nickel, often supported on a high-surface-area material like activated carbon.
The reaction is typically carried out in a solvent such as ethanol, ethyl acetate (B1210297), or methanol (B129727) under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the nitro group without affecting the chloro substituent (hydrogenolysis). For instance, palladium-on-carbon (Pd/C) is a standard catalyst that effectively facilitates the reduction of the nitro group to an amine. Another effective method involves the use of activated iron in a process that is noted for avoiding undesired chlorinated byproducts. sci-hub.st
The general reaction is as follows: this compound + H₂ (in the presence of a catalyst) → 2-Chloro-4'-aminobiphenyl + H₂O
The primary product of the reduction of this compound is 2-Chloro-4'-aminobiphenyl . This derivative is a stable crystalline solid. Characterization of this product is typically performed using standard analytical techniques to confirm its identity and purity. These methods include melting point determination, mass spectrometry to confirm the molecular weight, and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to elucidate the structure.
Table 1: Physicochemical and Spectroscopic Data for 2-Chloro-4'-aminobiphenyl
| Property | Value |
| IUPAC Name | 2-(4-chlorophenyl)aniline nih.gov |
| CAS Number | 1204-44-0 nih.gov |
| Molecular Formula | C₁₂H₁₀ClN nih.gov |
| Molecular Weight | 203.67 g/mol nih.gov |
| Appearance | Crystalline solid |
| Melting Point | Data not widely reported |
| Key IR Peaks | Characteristic peaks for N-H stretching (amine), C-Cl stretching, and aromatic C-H and C=C stretching. |
| ¹H NMR | Signals corresponding to the aromatic protons on both phenyl rings. The chemical shifts are influenced by the amino and chloro substituents. |
| ¹³C NMR | Resonances for the 12 carbon atoms of the biphenyl (B1667301) skeleton, with shifts indicative of the substitution pattern. |
This table contains data compiled from various chemical databases and typical spectroscopic values for the compound's functional groups.
Nucleophilic Aromatic Substitution at the Halogen Site
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. This reaction pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlibretexts.org
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. libretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
Despite the potentially lower reactivity, SNAr can be used to synthesize a variety of substituted biphenyl derivatives from this compound. By reacting it with different nucleophiles, a range of functionalities can be introduced. The reaction of highly activated halonitrobenzenes with amines to form substituted biphenyls has been demonstrated. uni-stuttgart.de
Table 2: Potential Derivatives of this compound via Nucleophilic Aromatic Substitution
| Nucleophile (Nu⁻) | Reagent Example | Product Name | Potential Application |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4'-nitro-biphenyl | Intermediate for fine chemicals |
| Amine (R₂NH) | Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-4'-nitro-[1,1'-biphenyl]-2-amine | Pharmaceutical or agrochemical synthesis |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 4'-Nitro-2-(phenylthio)-biphenyl | Precursor for sulfur-containing heterocycles |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 4'-Nitro-[1,1'-biphenyl]-2-carbonitrile | Intermediate for carboxylic acids, amines |
This table presents hypothetical reaction products based on common nucleophiles used in SNAr reactions.
Electrophilic Aromatic Substitution: Nitration Studies
Electrophilic aromatic substitution allows for the introduction of new substituents onto the aromatic rings. In the case of this compound, the existing substituents direct the position of any incoming electrophile. The chlorine atom is a deactivating but ortho-, para-director, while the 4-nitrophenyl group is a strong deactivating and meta-directing group.
Research on the nitration of 2-chlorobiphenyl (B15942) provides significant insight into this process. acs.org The initial nitration of 2-chlorobiphenyl primarily yields 2-chloro-4'-nitrobiphenyl, the starting compound of this article. acs.org Further nitration introduces a second nitro group. The position of this second group is determined by the combined directing effects of the substituents. The chlorine atom directs towards its ortho (position 3) and para (position 5) positions. The p-nitrophenyl group on the other ring deactivates the ring it is attached to and directs meta to itself on the chlorinated ring (positions 3 and 5). Therefore, both groups direct the incoming electrophile to the same positions on the chlorine-bearing ring.
Studies have shown that the further nitration of 2-chloro-4'-nitrobiphenyl yields 2-chloro-4',5-dinitrobiphenyl . acs.org This product was confirmed through an independent synthesis. acs.org This indicates that the new nitro group adds to the ring containing the chlorine atom at the position that is para to the chlorine and meta to the phenyl-phenyl bond.
Table 3: Products of Electrophilic Nitration
| Starting Material | Reagents | Major Product | Reference |
| 2-Chlorobiphenyl | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 2-Chloro-4'-nitrobiphenyl | acs.org |
| This compound | Fuming Nitric Acid | 2-Chloro-4',5-dinitrobiphenyl | acs.org |
Formation of Dinitrobiphenyl Isomers
The introduction of a second nitro group into the this compound molecule can lead to the formation of various dinitrobiphenyl isomers. The position of this second nitro group is influenced by the directing effects of the substituents already present on the biphenyl core. For instance, the nitration of 2-nitrobiphenyl (B167123) and 3-nitrobiphenyl, which are structurally related to the target compound, provides insight into the potential outcomes. nasa.gov
One of the key intermediates in the synthesis of certain functional materials is 2,2'-dinitrobiphenyl (B165474). nih.gov This isomer can be synthesized through methods like the Suzuki cross-coupling reaction. researchgate.net The presence of bulky groups, such as nitro and carboxylic acid groups, at the 2,2' and 6,6' positions can lead to hindered rotation around the biphenyl single bond, resulting in a form of chirality known as atropisomerism. vaia.com This phenomenon is observed in molecules like 6,6'-dinitrobiphenyl-2,2'-dicarboxylic acid, which can be resolved into a pair of enantiomers despite the absence of a traditional chiral center. vaia.com
The formation of dinitrobiphenyls can also be a result of coupling reactions. For example, the synthesis of 2,2'-dinitrobiphenyl can be achieved through specific coupling protocols. researchgate.net The reactivity of the starting materials and the choice of catalyst are crucial in determining the yield and selectivity of the desired dinitrobiphenyl isomer. researchgate.netgoogle.com
Table 1: Examples of Dinitrobiphenyl Isomers and Related Structures
| Compound Name | Molecular Formula | Key Structural Features | Relevant Synthetic Precursor/Intermediate |
|---|---|---|---|
| 2,2'-Dinitrobiphenyl | C12H8N2O4 | Nitro groups at the 2 and 2' positions. nih.gov | 2-Nitrobiphenyl nasa.gov |
| 2,3'-Dinitrobiphenyl | C12H8N2O4 | Nitro groups at the 2 and 3' positions. | 3-Nitrobiphenyl nasa.gov |
| 2,4'-Dinitrobiphenyl | C12H8N2O4 | Nitro groups at the 2 and 4' positions. | 4-Nitrobiphenyl |
| 6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid | C14H8N2O8 | Exhibits atropisomerism due to restricted rotation. vaia.com | 2,2'-Dinitrobiphenyl nih.gov |
Regioselectivity in Electrophilic Substitution
Electrophilic aromatic substitution reactions on this compound are governed by the directing effects of the existing chloro and nitro substituents. The chlorine atom, although deactivating due to its inductive effect, is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director. libretexts.org
The regioselectivity of such reactions is a critical aspect in synthetic chemistry, determining the specific isomer formed. nih.govchemrxiv.org For the ring bearing the chlorine atom, electrophilic attack will be directed to the positions ortho and para to the chlorine. However, the position para to the chlorine is already part of the biphenyl linkage. For the ring bearing the nitro group, electrophilic substitution will be directed to the positions meta to the nitro group.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence | Governing Factor |
|---|---|---|---|
| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive withdrawal, Resonance donation libretexts.org |
| -NO2 (Nitro) | Strongly Deactivating | Meta | Strong inductive and resonance withdrawal libretexts.org |
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectral Analysis
While specific experimental ¹H NMR data for 2-Chloro-4'-nitro-biphenyl is not available in the reviewed literature, a theoretical analysis based on established principles of NMR spectroscopy allows for a detailed prediction of its spectrum. The molecule has seven aromatic protons distributed across two phenyl rings, each in a unique chemical environment.
The protons on the nitro-substituted ring (H-2', H-3', H-5', H-6') are expected to be significantly deshielded and appear further downfield due to the strong electron-withdrawing nature of the nitro group. These protons would likely form a complex AA'BB' system, appearing as two distinct multiplets or doublets of doublets.
The protons on the chloro-substituted ring (H-3, H-4, H-5, H-6) would be influenced by the electron-withdrawing chloro group and the anisotropic effects from the adjacent phenyl ring. Their signals are expected to appear in the typical aromatic region, likely as complex multiplets due to overlapping signals and coupling between adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-2', H-6' | ~ 8.2 - 8.4 | Doublet (d) | Protons ortho to the nitro group, highly deshielded. |
| H-3', H-5' | ~ 7.6 - 7.8 | Doublet (d) | Protons meta to the nitro group. |
Carbon-13 (¹³C) NMR Characterization
Similar to the proton NMR, specific experimental ¹³C NMR data for this compound was not found. A predicted spectrum, however, would feature 12 distinct signals, as each carbon atom in the biphenyl (B1667301) system is in a unique chemical environment. Broadband decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet. nih.gov
The carbons directly attached to the electronegative nitro and chloro groups (C-4' and C-2), as well as the carbons linking the two rings (C-1 and C-1'), are expected to be the most deshielded quaternary carbons. The carbon bearing the nitro group (C-4') would likely be one of the most downfield signals in the spectrum.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-4' | ~ 147 - 150 | Quaternary carbon attached to the NO₂ group. |
| C-1' | ~ 145 - 148 | Quaternary carbon, deshielded by the nitro-bearing ring. |
| C-1 | ~ 138 - 141 | Quaternary carbon, deshielded by the chloro-bearing ring. |
| C-2 | ~ 133 - 136 | Quaternary carbon attached to the Cl atom. |
Distortionless Enhancement by Polarization Transfer (DEPT) techniques could be employed to differentiate between CH, CH₂, and CH₃ signals, though for this molecule, it would primarily confirm the eight CH signals and the absence of CH₂ and CH₃ groups. nih.gov
Specialized NMR Techniques (e.g., ⁷⁷Se NMR for related systems)
For structural analogues of this compound containing selenium, ⁷⁷Se NMR spectroscopy would be an invaluable characterization tool. The ⁷⁷Se isotope has a nuclear spin of ½ and is therefore NMR-active. spectrabase.com This technique is highly sensitive to the chemical environment around the selenium atom and provides a very wide range of chemical shifts, making it ideal for distinguishing between different organoselenium compounds. spectrabase.com
In a hypothetical selenium-containing biphenyl system related to the target compound, ⁷⁷Se NMR could be used to:
Confirm the successful incorporation of selenium into the molecular structure.
Determine the oxidation state of the selenium atom (e.g., selenide, diselenide, selenoxide).
Provide information about neighboring atoms through the observation of coupling constants (e.g., nJ(⁷⁷Se,¹H) or nJ(⁷⁷Se,¹³C)).
The chemical shifts in ⁷⁷Se NMR are strongly dependent on factors like solvent and temperature. chemicalbook.com Two-dimensional techniques such as ¹H-⁷⁷Se HMQC (Heteronuclear Multiple Quantum Coherence) can be used to correlate proton signals with the selenium nucleus, aiding in the complete assignment of the molecular structure. chemicalbook.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structure
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of this compound and confirming its identity.
In a typical GC-MS analysis, the sample is first vaporized and passed through a capillary column (such as a DB-5) in the gas chromatograph. rsc.org The column separates this compound from any residual starting materials, solvents, or synthetic byproducts (such as isomers or dehalogenated compounds) based on differences in their boiling points and affinities for the column's stationary phase.
As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically via electron ionization (EI), and the mass analyzer measures the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. The retention time from the GC provides a characteristic identifier, while the mass spectrum serves as a molecular fingerprint, confirming the molecular weight of 233.65 g/mol for this compound.
Elucidation of Fragmentation Pathways
The mass spectrum of this compound under electron ionization provides significant structural information through its characteristic fragmentation pattern. The fragmentation of chlorinated biphenyls and aromatic nitro compounds follows predictable pathways.
The most intense peak is often the molecular ion (M+•) at m/z ≈ 233/235, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. Key fragmentation steps would likely include:
Loss of a Nitro Group: Cleavage of the C-N bond results in the loss of a neutral NO₂ radical (46 Da), leading to a significant fragment ion at m/z 187/189 ([M-NO₂]⁺).
Loss of a Chlorine Atom: The loss of a Cl radical (35/37 Da) from the molecular ion would produce a fragment at m/z 198 ([M-Cl]⁺).
Loss of Nitric Oxide: A common rearrangement for aromatic nitro compounds involves the loss of NO (30 Da), which would yield a fragment at m/z 203/205.
Further Fragmentation: The resulting biphenyl cations can undergo further fragmentation, including the sequential loss of neutral molecules like HCl or chloroethyne, leading to smaller, stable cationic species.
Table 3: Predicted Key Mass Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Proposed Neutral Loss |
|---|---|---|
| 233 | [C₁₂H₈ClNO₂]⁺• | Molecular Ion (M⁺•) |
| 203 | [C₁₂H₈ClO]⁺• | NO |
| 198 | [C₁₂H₈NO₂]⁺ | Cl• |
| 187 | [C₁₂H₈Cl]⁺ | NO₂• |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its specific bonds. While an experimental spectrum provides precise values, the expected absorption regions for the key functional groups can be predicted based on established correlation tables.
The primary vibrational modes for this compound are associated with the aromatic rings, the nitro group (-NO₂), and the carbon-chlorine (C-Cl) bond.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two phenyl rings typically appear at wavenumbers just above 3000 cm⁻¹.
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches give rise to a series of bands in the 1450-1600 cm⁻¹ region. The presence of substituents can influence the intensity and exact position of these peaks.
Nitro Group (NO₂) Vibrations: The nitro group is characterized by two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range. These are among the most identifiable peaks in the spectrum.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond connecting the nitro group to the phenyl ring is expected in the 800-900 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibration gives rise to a strong absorption band, typically located in the 700-800 cm⁻¹ range. Its exact position can be influenced by the substitution pattern on the aromatic ring.
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-900 cm⁻¹ region and are indicative of the substitution pattern of the aromatic rings.
The following table summarizes the principal expected IR absorption frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium to Strong |
| Asymmetric NO₂ Stretch | R-NO₂ | 1500 - 1570 | Strong |
| Symmetric NO₂ Stretch | R-NO₂ | 1300 - 1370 | Strong |
| C-N Stretch | Ar-NO₂ | 800 - 900 | Medium |
| C-Cl Stretch | Ar-Cl | 700 - 800 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from π → π* transitions within the conjugated biphenyl system. The presence of the nitro (-NO₂) and chloro (-Cl) substituents, which act as a chromophore and an auxochrome, respectively, significantly influences the absorption characteristics.
The electronic spectrum of biphenyl itself features a strong, primary absorption band (E-band) around 200 nm and a distinctive, weaker secondary band (K-band) around 250 nm, which is indicative of the conjugated π-system. In this compound, these transitions are modified:
π → π Transitions:* The core electronic transitions occur within the π-electron system of the biphenyl rings. The conjugation between the two rings allows for delocalization of electrons, leading to intense absorption bands. The nitro group, being a strong electron-withdrawing group, extends the conjugation and causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl.
n → π Transitions:* The nitro group also possesses non-bonding electrons (n-electrons) on its oxygen atoms. This allows for weak n → π* transitions, which typically appear as a shoulder or a low-intensity band at a longer wavelength than the primary π → π* transitions.
The expected UV-Vis absorption data for this compound in a non-polar solvent are summarized below.
| Transition Type | Chromophore | Expected λmax (nm) | Description |
|---|---|---|---|
| π → π | Biphenyl Ring System | ~260 - 300 | High-intensity K-band, red-shifted due to nitro group conjugation. |
| n → π | Nitro Group (-NO₂) | ~330 - 380 | Low-intensity R-band, characteristic of the nitro chromophore. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top 1-10 nm of a material's surface. thermofisher.com For this compound, XPS analysis can confirm the presence of carbon, nitrogen, oxygen, and chlorine and provide insight into their bonding environments by measuring the binding energies of their core-level electrons.
The key elemental signatures in the XPS spectrum of this compound would be:
C 1s (Carbon): The C 1s spectrum is expected to be complex, with multiple components. The main peak, corresponding to carbon atoms in the aromatic rings (C-C and C-H bonds), is typically observed around 284.8 eV. mdpi.comcardiff.ac.uk Carbon atoms bonded to the more electronegative chlorine (C-Cl) and the nitro group (C-N) will exhibit a positive chemical shift to higher binding energies.
N 1s (Nitrogen): The nitrogen peak from the nitro group (-NO₂) is expected at a high binding energy due to the highly oxidized state of the nitrogen atom. For similar nitroaromatic compounds, this peak is observed in the range of 406.4–406.8 eV. researchgate.net
O 1s (Oxygen): The two oxygen atoms in the nitro group are chemically equivalent and should produce a single O 1s peak. The binding energy for oxygen in organic nitro groups is typically found at a relatively high value, generally in the range of 532-534 eV, reflecting the strong electronegativity of the surrounding atoms. thermofisher.comxpsfitting.com
Cl 2p (Chlorine): The chlorine signal will appear as a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling, with a separation of approximately 1.6 eV. thermofisher.com For organic chlorine compounds where chlorine is covalently bonded to an aromatic carbon, the Cl 2p₃/₂ peak is typically found around 200.0–200.6 eV. researchgate.netthermofisher.com
The anticipated binding energies for the core-level electrons of each element in this compound are presented in the following table.
| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C, C-H (Aromatic) | ~284.8 |
| Carbon | C 1s | C-Cl, C-N | ~285.5 - 286.5 |
| Nitrogen | N 1s | Ar-NO₂ | ~406.5 |
| Oxygen | O 1s | Ar-NO₂ | ~533.0 |
| Chlorine | Cl 2p₃/₂ | Ar-Cl | ~200.3 |
| Chlorine | Cl 2p₁/₂ | Ar-Cl | ~201.9 |
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Investigations
Quantum mechanical methods are employed to investigate the fundamental electronic properties and geometric configurations of molecules.
The Complete Neglect of Differential Overlap (CNDO/2) method, a semi-empirical quantum mechanical approach, has been effectively used to study the electronic characteristics of various biphenyl (B1667301) derivatives. tandfonline.com This method allows for the computation of key electronic parameters that govern molecular behavior.
For analogous compounds like 4'-Nitro-2-biphenylamine (NBPA), the CNDO/2 method has been used to calculate the net atomic charge and the components of the atomic dipole moment at each atom. tandfonline.comgrafiati.com These calculations are fundamental for understanding the charge distribution across the molecule, which influences its reactivity and interaction with other molecules. A comparative analysis of parameters such as total energy, binding energy, and total dipole moment for a series of biphenyl derivatives provides insights into their relative stability and polarity. tandfonline.com
Table 1: Comparative Molecular Parameters of Biphenyl Derivatives using CNDO/2 Method (Note: Data represents findings for analogous biphenyl compounds, not 2-Chloro-4'-nitro-biphenyl directly.)
| Compound | Total Energy (A.U.) | Binding Energy (A.U.) | Total Dipole Moment (Debye) |
|---|---|---|---|
| 4'-Nitro-2-biphenylamine (NBPA) | -124.68 | -12.18 | 6.57 |
| 4-Acetyl-3'-chlorobiphenyl (ACBP) | -132.34 | -12.79 | 4.83 |
| 4-Acetyl-3'-florobiphenyl (AFBP) | -144.12 | -12.45 | 4.65 |
Data sourced from a computational analysis of biphenyl derivatives. tandfonline.com
Density Functional Theory (DFT) is a more robust quantum mechanical method widely used for investigating molecular structures, vibrational frequencies, and electronic properties. For compounds similar to this compound, such as 2-chloro-4-nitro phenol, DFT calculations using the B3LYP functional with a 6-31G** basis set have been performed for geometry optimization and to predict vibrational wavenumbers. researchgate.net
These theoretical calculations are instrumental in interpreting experimental spectra like Fourier-transform infrared (FTIR) and FT-Raman. researchgate.net For 2,4-dinitro-biphenyl-based compounds, DFT has been used to analyze binding poses with biological targets by identifying key interactions, such as hydrogen bonds and salt bridges between the nitro groups and amino acid residues. nih.gov Furthermore, DFT is applied to study natural bond orbitals (NBO) and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for assessing molecular stability and reactivity. tandfonline.com
Intermolecular Interaction Energy Analysis
Understanding the forces between molecules is key to predicting their aggregation behavior and material properties.
The evaluation of intermolecular forces in biphenyl systems is often approached by separately calculating long-range and short-range interactions. For long-range interactions, a modified Rayleigh-Schrödinger perturbation theory combined with a multicenter-multipole expansion method is frequently employed. grafiati.com Short-range interactions, which include exchange repulsion forces due to the overlap of electron distributions, are typically modeled using a '6-exp' potential function. grafiati.comup.ac.za This dual approach allows for a comprehensive calculation of the total interaction energy, which dictates how molecules orient themselves with respect to one another. grafiati.com
To determine the most stable molecular arrangements in the condensed phase, computational studies on related biphenyls have systematically calculated the interaction energies for different geometries. tandfonline.com These calculations consider both stacking (face-to-face) and in-plane (edge-to-edge) interactions. tandfonline.comgrafiati.com By evaluating the configurational energy at small intervals of translation (e.g., 0.1 Å) and rotation (e.g., 1°), a detailed energy map is generated. tandfonline.com The configurations corresponding to the minimum interaction energy are identified as the most probable and stable arrangements of molecular pairs. tandfonline.comznaturforsch.com This analysis has been crucial for developing molecular models that correlate with properties like liquid crystallinity in this class of molecules. tandfonline.com
Table 2: Minimum Interaction Energies for a Biphenyl Derivative (ANBP) (Note: Data based on 4-acetyl-2'-nitrobiphenyl (B8798512) (ANBP), an analogue of the target compound.)
| Interaction Type | Minimum Energy (kcal/mol) |
|---|---|
| Stacking Energy | -5.85 |
| In-Plane Energy | -4.60 |
Data sourced from studies on molecular ordering. znaturforsch.comresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a temporal dimension to theoretical analysis, allowing the study of the dynamic behavior of molecules and their interactions over time. For complex biphenyl derivatives, MD simulations have been conducted to assess the stability of ligand-protein interactions predicted by molecular docking. nih.gov For instance, simulations run for periods up to 100 nanoseconds can confirm whether key hydrogen bonds and van der Waals contacts remain stable over time. nih.gov MD simulations are also valuable for predicting physicochemical properties, such as partitioning coefficients (log P) and soil adsorption, which are important for environmental assessment.
Conformational Analysis and Molecular Ordering in Solution
In biphenyl compounds, the planarity of the molecule is hindered by steric repulsion between the ortho-substituents on the two rings. For this compound, the chlorine atom at the 2-position creates significant steric strain, forcing the phenyl rings to twist out of plane. This twisting motion is a dynamic process in solution, leading to a molecule that is not flat but exists as a range of conformations, each with a different dihedral angle. researchgate.net The study of these preferential arrangements and the interactions that define them is vital for predicting the molecule's spatial shape. unibo.it
Theoretical methods, such as Density Functional Theory (DFT), are employed to model these conformations. researchgate.net By calculating the potential energy surface as a function of the dihedral angle, researchers can identify the most stable (lowest energy) conformation. This analysis typically reveals that the minimum energy conformation for such substituted biphenyls is a non-planar, twisted structure. The molecular ordering in solution is influenced by these conformational preferences and by intermolecular interactions, such as hydrogen bonding and π-π stacking, which can occur between solute molecules or with solvent molecules. researchgate.net
Probability of Molecular Configurations
The existence of a rotational barrier due to steric hindrance between the ortho-substituents gives rise to the phenomenon of atropisomerism—a type of stereoisomerism resulting from hindered rotation around a single bond. If the energy barrier to rotation is sufficiently high, distinct, non-interconverting stereoisomers (atropisomers) can be isolated. unibo.it
For this compound, computational methods can predict the energy barrier for rotation around the central C-C bond. The probability of finding the molecule in a particular configuration is related to its conformational energy; lower energy states are more probable. DFT calculations can determine the energy of various rotational conformers. researchgate.net
The energy difference between the highest energy state (typically a planar conformation where steric clash is maximized) and the lowest energy state (the twisted ground state) defines the rotational barrier. The magnitude of this barrier determines whether the atropisomers are stable and separable at a given temperature or if they exist as a rapidly equilibrating mixture of conformers. unibo.it The reactive sites and charge distribution, often analyzed using Molecular Electrostatic Potential (MEP) maps, are also determined by these probable configurations. researchgate.netresearchgate.net
Prediction of Molecular Parameters (e.g., Binding Energy, Dipole Moments)
Theoretical modeling is extensively used to predict a variety of molecular parameters that describe the electronic nature and reactivity of this compound. Quantum mechanical computational techniques like DFT and Hartree-Fock (HF) are standard for these predictions. prensipjournals.com
Key predicted parameters include:
Binding Energy: In the context of molecular docking, the binding energy predicts the affinity of a molecule for a receptor site. For instance, the binding energy of a similar molecule, 3-methyl-4-nitro-1,1'-biphenyl, with the COX-2 enzyme was calculated to be -7.3 Kcal/mol, suggesting potential inhibitory activity. researchgate.net
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of molecular stability and reactivity. A larger energy gap generally implies greater stability and lower chemical reactivity. researchgate.netresearchgate.net For a related compound, 3-methyl-4-nitro-1,1'-biphenyl, the calculated HOMO-LUMO energy gap is 4.06 eV. researchgate.net
These parameters are often calculated using specific basis sets in theoretical models, such as B3LYP/6-311++G(d,p), to achieve high accuracy. prensipjournals.com
Interactive Data Table: Predicted Molecular Properties
| Parameter | Predicted Value | Method/Context | Source |
| Binding Energy | -7.3 Kcal/mol | Molecular docking of 3-methyl-4-nitro-1,1'-biphenyl with COX-2. | researchgate.net |
| HOMO-LUMO Energy Gap | 4.06 eV | DFT calculation for 3-methyl-4-nitro-1,1'-biphenyl. | researchgate.net |
| Molecular Weight | 233.65 g/mol | --- | cymitquimica.comnih.gov |
| XLogP3 | 4.3 | Computational | nih.gov |
| Polar Surface Area | 45.8 Ų | Computational (Cactvs) | nih.gov |
Applications in Chemical Science and Engineering
Role as a Key Intermediate in Organic Synthesis
The primary application of 2-Chloro-4'-nitro-biphenyl is as a crucial intermediate in multi-step organic syntheses. Its functional groups—the chloro and nitro groups—can be selectively targeted and transformed to build complex molecular architectures.
This compound is a well-established key intermediate in the industrial production of the fungicide Boscalid. patsnap.comgoogle.com Boscalid, a nicotinamide fungicide, is widely used in agriculture to protect a variety of crops from fungal diseases. nih.gov The synthesis of Boscalid from this intermediate generally involves two main steps:
Suzuki Coupling Reaction : The initial synthesis of the biphenyl (B1667301) structure is often achieved via a palladium-catalyzed Suzuki coupling reaction between 2-chloro-1-nitrobenzene and 4-chlorophenylboronic acid. herts.ac.ukwikipedia.org This reaction forms the this compound backbone.
Reduction of the Nitro Group : The nitro group (-NO₂) of this compound is then reduced to an amino group (-NH₂). This transformation yields 4'-chloro-2-aminobiphenyl. herts.ac.uk
Amide Formation : Finally, the resulting 4'-chloro-2-aminobiphenyl is reacted with 2-chloronicotinoyl chloride to form the final product, Boscalid. herts.ac.uk
Due to the large-scale production of Boscalid, significant research has focused on optimizing the synthesis of this compound to improve yields and reduce costs, including the development of nickel-catalyzed cross-coupling reactions to avoid more expensive palladium catalysts. google.com
Table 1: Selected Synthesis Methods and Yields for this compound
| Reactants | Catalyst/Method | Reported Yield | Reference |
|---|---|---|---|
| 2-nitrochlorobenzene and p-chlorophenylmagnesium chloride | Nickel Catalyst (e.g., bis(triphenylphosphine) nickel dichloride) | 72% | google.com |
| 1-chloro-4-(6-nitrocyclohex-3-enyl)-benzene | Metal Ion Doped Manganese Dioxide (e.g., 5%-Ni / MnO₂) | 84.8% | patsnap.com |
| 1-chloro-2-nitrobenzene and (4-chlorophenyl)boronic acid | Palladium Acetate (B1210297) with Indenylphosphine Ligand | up to 95% | researchgate.net |
The reactivity of the functional groups in this compound makes it a useful starting point for a variety of organic compounds beyond agrochemicals. The nitro group can be reduced to an amine, which is a common precursor for dyes, pharmaceuticals, and other complex molecules. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. This dual functionality enables its use in the preparation of various asymmetric polysubstituted biphenyl compounds, which are structures of interest in medicinal chemistry and materials science. researchgate.net
Development of Advanced Materials
While its role as a synthetic intermediate is its primary application, the electronic properties imparted by the chloro and nitro substituents suggest potential for use in materials science.
Biphenyl derivatives and nitroaromatic compounds are classes of molecules known for their potential in nonlinear optical (NLO) applications. jhuapl.edu NLO materials are crucial for technologies like frequency conversion in lasers and optical switching. samaterials.com The structure of this compound, featuring an electron-withdrawing nitro group and a halogen substituent on a conjugated biphenyl system, is characteristic of molecules investigated for NLO properties. For instance, similar molecules like 4-chloro-2-nitroaniline have been studied and shown to exhibit second-harmonic generation (SHG) efficiency, a key NLO property. researchgate.net
Environmental Chemical Applications
Currently, there is no widely documented use of this compound for direct environmental chemical applications, such as in remediation or as an environmental tracer. Its primary relevance in an environmental context is as a synthetic intermediate for pesticides like Boscalid and as a potential environmental contaminant itself. nih.govepa.gov Nitroaromatic compounds as a class are monitored in the environment due to their industrial importance and potential for biological effects. epa.gov
Limited Research Available on the Applications of this compound in Environmental Remediation
Extensive research into the scientific literature reveals a significant gap in knowledge regarding the specific applications of the chemical compound this compound in pollutant remediation and microbial electrolysis cells. While studies on related compounds such as chlorinated nitrophenols and other polychlorinated biphenyl (PCB) congeners are available, information focusing solely on the chemical transformations and cathodic reduction pathways of this compound is not presently found in the reviewed scientific papers.
The provided outline requests detailed information on the following applications:
Environmental Chemical Transformations and Fate
Biotransformation Mechanisms of Related Halogenated Nitroaromatics
The biotransformation of halogenated nitroaromatics like 2-Chloro-4'-nitro-biphenyl is primarily mediated by microbial enzymes. Bacteria and fungi possess diverse enzymatic systems capable of transforming these persistent pollutants. nih.govomicsonline.org
Enzymatic Systems Involved in Metabolite Formation
The microbial degradation of halogenated nitroaromatic compounds involves a variety of enzymes that can attack different parts of the molecule. Key enzymatic systems include nitroreductases, monooxygenases, and dioxygenases. nih.govrsc.org
Nitroreductases: These enzymes are crucial for the initial steps of degradation for many nitroaromatic compounds. nih.gov They catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. rsc.orgnih.gov This reduction is often a prerequisite for further degradation, as it makes the aromatic ring more susceptible to subsequent oxidative attacks. Nitroreductases are typically flavin-containing enzymes that use NADH or NADPH as electron donors. croftsmicrolab.orgrug.nl The substrate specificity of nitroreductases can be broad, allowing them to act on a variety of nitroaromatic compounds. nih.gov
Monooxygenases and Dioxygenases: These enzymes introduce one or two hydroxyl groups, respectively, onto the aromatic ring. This hydroxylation can lead to the removal of the nitro group as nitrite (B80452) or the chlorine atom as chloride. nih.govnih.gov For example, biphenyl (B1667301) dioxygenase, a key enzyme in PCB degradation, can hydroxylate the biphenyl rings, making them susceptible to ring cleavage. asm.orgnih.govnih.govfrontiersin.org The position of chlorine and nitro substituents significantly influences the activity and regioselectivity of these enzymes. nih.gov In some cases, the degradation is initiated by the oxidative removal of the nitro group to form a chlorinated hydroquinone, which is then further metabolized. nih.govresearchgate.netnih.gov
The white-rot fungus Coriolus versicolor has been shown to metabolize chloronitrofen, a diphenyl ether herbicide, through hydroxylation, oxidative dechlorination, reductive dechlorination, and nitro-reduction, involving cytochrome P450 enzymes. nih.govnih.gov
| Enzyme Class | Function | Example Substrates (Related Compounds) |
| Nitroreductases | Reduction of nitro groups to amino groups | 2,4,6-trinitrotoluene (TNT), Nitrophenols |
| Monooxygenases | Hydroxylation of the aromatic ring, potential removal of nitro or chloro groups | Nitrophenols, 2-Chloro-4-nitrophenol (B164951) |
| Dioxygenases | Dihydroxylation of the aromatic ring, leading to ring cleavage | Biphenyl, Chlorinated biphenyls |
| Cytochrome P450 | Hydroxylation, Dechlorination, Nitro-reduction | Chloronitrofen, Nitrofen |
Chlorinated Metabolite Characterization (e.g., 3-chloro-4-amino-4'-nitrobiphenyl)
The biotransformation of this compound can lead to the formation of various chlorinated metabolites. A key transformation is the reduction of the nitro group to an amino group, resulting in an aminobiphenyl derivative.
A significant finding in the metabolism of a related compound, 4,4'-dinitrobiphenyl (B73382), in rats revealed the formation of chlorinated metabolites. Specifically, 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl were identified in the urine. nih.gov This suggests that a metabolic pathway exists where halogenation can occur on the metabolites of dinitrobiphenyls. nih.gov The initial step is likely the reduction of one of the nitro groups to an amino group, forming 4-amino-4'-nitrobiphenyl. This intermediate can then undergo chlorination.
This metabolic pathway highlights a potential transformation route for this compound in biological systems. The enzymatic reduction of the nitro group in this compound would yield 2-chloro-4'-aminobiphenyl. While the specific formation of 3-chloro-4-amino-4'-nitrobiphenyl from this compound has not been directly reported, the evidence from 4,4'-dinitrobiphenyl metabolism suggests that complex biotransformations, including both reduction and halogenation, can occur.
The degradation of 2-chloro-4-nitrophenol by various bacteria often proceeds through the formation of intermediates like 2-chloro-4-aminophenol, indicating that the reduction of the nitro group is a common initial step. eeer.orgrsc.org
Future Directions and Emerging Research Avenues
Novel Catalytic Systems for Enhanced Synthesis
The industrial-scale synthesis of 2-Chloro-4'-nitro-biphenyl heavily relies on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net While effective, current methods often face challenges related to the cost of palladium catalysts and the generation of by-products. researchgate.net Emerging research is focused on developing more efficient, cost-effective, and sustainable catalytic systems.
Recent advancements include the use of nickel-based catalysts, which offer a less expensive alternative to palladium without compromising selectivity or yield. One promising approach involves a Kumada-type coupling reaction between a p-chlorophenyl magnesium halide and 2-nitro-halogenobenzene using a nickel catalyst, which circumvents the need for costly palladium. Another innovative strategy employs Fe-, Co-, or Ni-doped Manganese Dioxide (MnO₂) as an oxidizing agent in the synthesis, achieving high yields of 81-85%.
Future research will likely concentrate on designing new phosphine (B1218219) ligands for palladium catalysts to improve their activity and stability, potentially lowering the required catalyst loading to as little as 0.05 mol% while maintaining high product yields. researchgate.net The development of phase-transfer catalysts for reactions in aqueous media also represents a significant step towards greener and more economical industrial production.
| Catalytic System | Key Components | Typical Yield | Primary Advantage | Reference |
|---|---|---|---|---|
| Palladium-Phosphine Ligand | Pd(OAc)₂, Novel Phosphine Ligands (e.g., L2) | up to 95% | High yield and selectivity. researchgate.net | researchgate.net |
| Nickel-Catalyzed Coupling | Nickel catalyst, p-chlorophenyl magnesium halide | 72-78% | Lower cost by avoiding palladium. | |
| Doped Metal Oxide | Fe-, Co-, or Ni-doped MnO₂ | 81-85% | High yield with alternative metal catalysts. | |
| Aqueous Phase-Transfer | Palladium catalyst, Tetrabutyl ammonium (B1175870) bromide | High | Environmentally friendly (aqueous medium). |
Advanced Computational Approaches for Predictive Modeling
While experimental research provides concrete data, advanced computational methods offer a predictive lens to accelerate the discovery and optimization of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are powerful tools that can forecast the molecule's properties and reactivity. researchgate.netnih.gov
QSAR models can be developed to predict the mutagenicity or other toxicological properties of nitroaromatic compounds, helping to screen and design safer chemicals. researchgate.net For instance, studies on other nitroaromatics have shown that properties like HOMO/LUMO energy gaps, calculated via DFT, are indicative of a molecule's reactivity and potential mutagenicity. researchgate.net Similar models could be applied to this compound to guide the synthesis of derivatives with lower toxicity profiles.
DFT calculations are also invaluable for understanding structural and electronic properties. For related fluorinated biphenyl (B1667301) compounds, DFT has been used to calculate bond distances, dihedral angles, and frontier molecular orbital energies (HOMO/LUMO), which are crucial for predicting chemical reactivity and the potential for applications in nonlinear optical (NLO) materials. tandfonline.comacs.org Applying these computational techniques to this compound can elucidate the effects of its specific substitution pattern on its molecular geometry and electronic behavior, guiding the design of new molecules with tailored properties.
Exploration of New Chemical Reactivities and Derivatizations
The chemical reactivity of this compound is primarily defined by its two functional groups: the nitro group and the chlorine atom. Standard transformations include the reduction of the nitro group to an amine and nucleophilic substitution of the chlorine. However, emerging fields of synthetic chemistry are opening new avenues for derivatization.
One of the most promising areas is the use of the nitro group as a leaving group in denitrative cross-coupling reactions . nsmsi.irresearchgate.net This powerful synthetic strategy allows for the direct conversion of the C-NO₂ bond to a C-C, C-N, or C-O bond, significantly expanding the synthetic utility of nitroarenes beyond their role as precursors to anilines. acs.org Applying palladium or nickel-catalyzed denitrative coupling protocols to this compound could generate a host of novel biphenyl derivatives that are otherwise difficult to access. acs.orgrsc.org
Furthermore, the exploration of nitrogen-centered radicals could unlock new functionalization pathways. These highly reactive species can participate in a variety of transformations, including amination of sp² systems, offering novel methods for creating complex nitrogen-containing molecules from the nitro-biphenyl scaffold.
| Reaction Type | Key Reagents/Catalysts | Potential New Functional Group | Significance | Reference |
|---|---|---|---|---|
| Denitrative Suzuki Coupling | Palladium/BrettPhos, Arylboronic acids | Aryl (C-C bond) | Forms new biaryl structures by replacing the nitro group. acs.org | acs.org |
| Denitrative Etherification | NiCl₂, Alcohols/Phenols | Alkoxy/Aryloxy (C-O bond) | Creates novel aryl ethers from the nitro-compound. researchgate.net | researchgate.net |
| Denitrative Amination | Palladium or Nickel catalysts, Amines | Amino (C-N bond) | Provides a direct route to complex amine derivatives. acs.org | acs.org |
| Reductive Homocoupling | Pd/NHC, Triethylsilane | Diaryl-amine linkage | Forms diarylamines directly from the nitroaromatic precursor. rsc.org | rsc.org |
Expanding Applications in Materials and Environmental Technologies
Beyond its established role as a pesticide intermediate, the unique biphenyl structure of this compound suggests potential for new applications in advanced materials and environmental science.
Materials Science: Biphenyl derivatives are a fundamental backbone for materials used in organic light-emitting diodes (OLEDs). rsc.org The rigid structure and tunable electronic properties are ideal for creating host materials in phosphorescent OLEDs (PHOLEDs). acs.orgacs.org Research into derivatizing this compound could lead to novel bipolar host materials with high triplet energies, suitable for efficient blue PHOLEDs. acs.orgnih.gov Its derivatives could also be explored for use in liquid crystals, leveraging the established utility of biphenyls in this technology. rsc.org
Environmental Technologies: The presence of both a chloro and a nitro group makes this compound a member of the chlorinated nitroaromatic compounds (CNAs), a class of persistent environmental pollutants. nih.govresearchgate.net While this highlights a potential environmental risk, it also presents a research opportunity. nih.gov Studies on the bioremediation of similar CNAs, such as 2-chloro-4-nitrophenol (B164951), have shown that certain fungi and bacteria can degrade these toxic compounds. mdpi.commdpi.com Future research could focus on identifying or engineering microorganisms capable of metabolizing this compound, potentially using it as a carbon or nitrogen source. nih.govresearchgate.net Such work would not only help in understanding its environmental fate but could also lead to the development of effective bioremediation strategies for contaminated sites. researchgate.nettandfonline.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
